(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid

Description

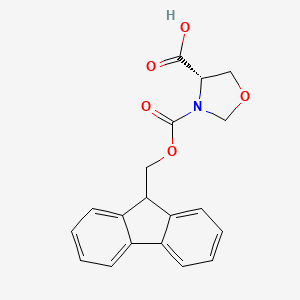

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid (CAS No. 352662-35-2) is a chiral oxazolidine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₇NO₅, with a molecular weight of 339.34 g/mol . Structurally, it consists of a five-membered oxazolidine ring substituted at the 4-position with a carboxylic acid group and an Fmoc-protected amine at the nitrogen. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a pseudo-proline building block to mitigate peptide chain aggregation by introducing conformational flexibility .

The Fmoc group enhances solubility in organic solvents and enables orthogonal deprotection under mild basic conditions (e.g., piperidine), making it compatible with SPPS protocols . Its synthesis involves coupling Fmoc-protected amino acids with aldehydes under reductive amination conditions, though yields may vary depending on reaction optimization .

Structure

3D Structure

Properties

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-18(22)17-10-24-11-20(17)19(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYLELYAJPYNSB-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis.

Mode of Action

The Fmoc group is known for its self-assembly features and potential applications due to its inherent hydrophobicity and aromaticity. It can promote the association of building blocks, such as amino acids and short peptides. The Fmoc group can be detached from the amino group in the presence of water in microdroplets, reducing the energy barrier for the lone H transfer.

Biochemical Pathways

The detachment of the fmoc group from the amino group can trigger organic reactions, potentially affecting various biochemical pathways.

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the fmoc moiety may influence these properties.

Result of Action

The detachment of the Fmoc group from the amino group can trigger organic reactions. This could potentially lead to various molecular and cellular effects, depending on the specific reactions and the biochemical pathways they affect.

Action Environment

Environmental factors, such as the presence of water in microdroplets, can influence the action of this compound. Water can reduce the energy barrier for the lone H transfer of the Fmoc group and promote its detachment from the amino group. This suggests that the compound’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.

Biological Activity

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid, commonly referred to as Fmoc-oxazolidine, is a compound of significant interest in medicinal chemistry and peptide synthesis due to its unique structural characteristics and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 480.56 g/mol. The structure features an oxazolidine ring, which contributes to its stability and reactivity in biochemical processes. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in peptide synthesis, enhancing the compound's utility in various applications.

Antibacterial Properties

Research indicates that oxazolidinone derivatives, including those related to Fmoc-oxazolidine, exhibit potent antibacterial activity against a range of pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium as well as anaerobic bacteria like Bacteroides fragilis . The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, specifically targeting the 50S subunit.

Apoptosis Induction

Fmoc-oxazolidine derivatives have been studied for their potential as apoptosis inducers in cancer cells. A notable study highlighted the modification of the 9-oxo-9H-fluorene ring leading to compounds with improved efficacy in inducing apoptosis in various cancer cell lines . The structure-activity relationship (SAR) analysis demonstrated that specific substitutions significantly enhance biological activity.

Synthesis and Applications

The synthesis of this compound typically involves modern solid-phase peptide synthesis (SPPS) techniques. These methods allow for efficient coupling with various amino acids while minimizing side reactions . The ability to introduce pseudoproline residues into peptides is particularly advantageous for enhancing peptide stability and bioactivity.

Case Studies

- Peptide Synthesis : A study explored the use of Fmoc-oxazolidine in synthesizing constrained peptidomimetics, demonstrating how the oxazolidine moiety can influence peptide conformation and stability . The results indicated that peptides containing this structure exhibited enhanced resistance to proteolysis.

- High-throughput Screening : In a high-throughput screening assay for apoptosis inducers, derivatives of Fmoc-oxazolidine were evaluated for their cytotoxic effects on cancer cell lines such as T47D and HCT116. Compounds derived from this scaffold showed EC50 values significantly lower than those of traditional anticancer agents .

Research Findings Summary Table

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Investigated the antibacterial properties against Gram-positive bacteria | Potent inhibition of protein synthesis |

| Study 2 | Explored apoptosis induction in cancer cells | Enhanced cytotoxicity with specific substitutions |

| Study 3 | Examined stability in peptide synthesis | Improved resistance to proteolytic degradation |

Comparison with Similar Compounds

Key Observations:

Ring Size and Rigidity :

- The oxazolidine ring (5-membered) in the target compound provides moderate conformational flexibility compared to the oxetane (4-membered) analogue, which imposes greater rigidity .

- Dimethyl or trimethyl substitutions on the oxazolidine (e.g., PSI1040) enhance steric hindrance, further reducing aggregation in peptide chains .

Side-Chain Diversity :

- Substitutions with leucine (hydrophobic) or tyrosine (aromatic) side chains tailor the compound for specific peptide environments, such as membrane-interacting domains or structured motifs .

Synthetic Utility :

- The target compound’s 42% yield in reductive amination synthesis is comparable to analogues like Fmoc-L-Leu-L-Ser[PSI(Me,Me)Pro]-OH, which require optimized coupling steps to achieve similar efficiencies .

Stability and Reactivity

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling (S)-N-Fmoc-oxazolidine-4-carboxylic acid in laboratory settings?

- Methodological Guidance :

-

Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .

-

Ventilation : Work in a fume hood to minimize inhalation of dust or aerosols .

-

Storage : Store in a cool, dry place away from incompatible materials (strong acids, bases, oxidizing agents) .

-

Emergency Measures : In case of exposure, rinse affected areas with water and seek medical attention. Use carbon dioxide or dry chemical powder for firefighting .

Table 1. GHS Hazard Classifications

Q. How is this compound utilized as a building block in peptide synthesis?

- Methodological Guidance :

-

Role in Solid-Phase Peptide Synthesis (SPPS) : Acts as a pseudoproline derivative to replace serine or threonine residues, reducing aggregation and improving peptide solubility during synthesis .

-

Coupling Protocol : Activate the carboxyl group using coupling reagents (e.g., HBTU/HOBt) in inert atmospheres (e.g., N₂). Monitor reaction progress via HPLC or TLC .

-

Deprotection : Remove the Fmoc group using 20% piperidine in DMF, followed by thorough washing to eliminate byproducts .

Key Applications :

Advanced Questions

Q. How do substituents on the oxazolidine ring influence the cis-trans isomerization of adjacent amide bonds?

- Methodological Guidance :

-

Conformational Analysis : Use NMR spectroscopy to assess the cis/trans ratio in model peptides. For example, 2,2-dimethyl substituents stabilize the cis conformation (>80% in solution), while monosubstituted derivatives exhibit chirality-dependent preferences .

-

Design Implications : Select substituents (e.g., 2,2-dimethyl for cis preference) to control peptide backbone rigidity during synthesis.

Table 2. Substituent Effects on Amide Bond Conformation

Substituent Type Cis Preference Trans Preference Source 2,2-Dimethyl High (>80%) Low 2-(S)-Monosubstituted Moderate (~50%) Moderate (~50%) 2-(R)-Monosubstituted Low High (>70%)

Q. What analytical techniques confirm successful incorporation of this compound into synthetic peptides?

- Methodological Guidance :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular weight and purity post-synthesis. Use reversed-phase HPLC with C18 columns and gradients of acetonitrile/water (+0.1% TFA) .

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (e.g., δ 4.2–5.0 ppm for oxazolidine protons) to confirm structural integrity .

- Circular Dichroism (CD) : Assess secondary structure formation in peptides to evaluate conformational impact .

Q. How does the compound’s stability impact long-term storage and experimental reproducibility?

- Methodological Guidance :

- Stability Tests : Conduct accelerated degradation studies under varying pH (3–9) and temperature (4°C, 25°C, 40°C) to identify optimal storage conditions.

- Findings : Stable under neutral, dry conditions for >12 months. Degrades in acidic/basic environments, releasing Fmoc byproducts .

- Best Practices : Aliquot the compound under argon and store at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.